1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene is an organic compound characterized by the presence of bromine, difluoromethyl, and isobutoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated benzene compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkoxides or amines in the presence of a palladium catalyst.
Elimination: Strong bases like potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene involves its interaction with various molecular targets and pathways. The presence of the bromine and difluoromethyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 1-Bromo-2-(difluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-3,5-difluorobenzene
Comparison: 1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRAFLDYZUCSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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